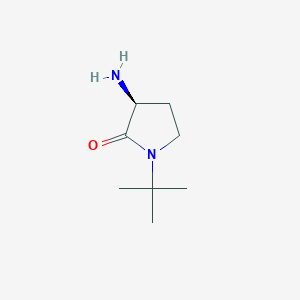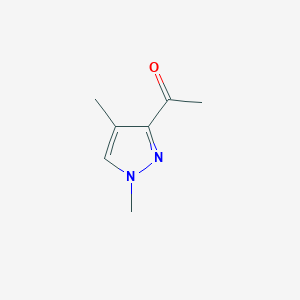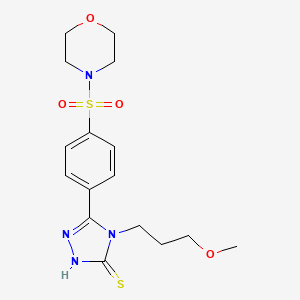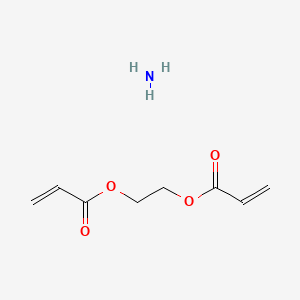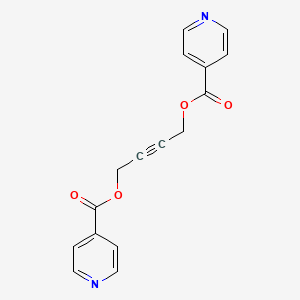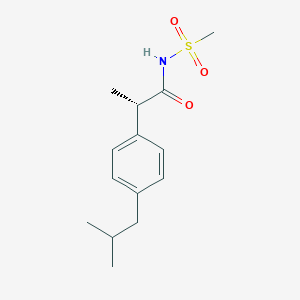
(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a phenyl ring substituted with an isobutyl group and a propanamide moiety with a methylsulfonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isobutylphenylacetic acid and methylsulfonyl chloride.
Formation of Intermediate: The 4-isobutylphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with (S)-propanamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or sulfonamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, or other physiological processes.
相似化合物的比较
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar phenyl ring structure.
Naproxen: Another NSAID with a similar mechanism of action and therapeutic effects.
Uniqueness
(S)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C14H21NO3S |
|---|---|
分子量 |
283.39 g/mol |
IUPAC 名称 |
(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m0/s1 |
InChI 键 |
KQDRVXQXKZXMHP-NSHDSACASA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


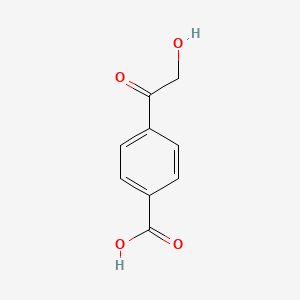
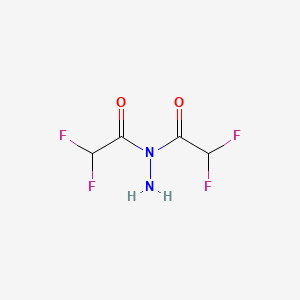

![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)
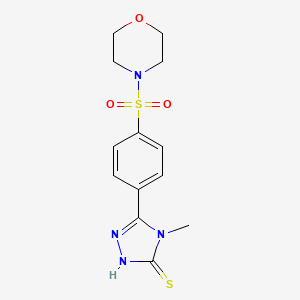

![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
